![molecular formula C32H28N2 B12577383 N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine CAS No. 209669-44-3](/img/structure/B12577383.png)
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine is a complex organic compound featuring two anthracene groups attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine typically involves the reaction of anthracene-9-carbaldehyde with ethane-1,2-diamine under reductive amination conditions. The process can be summarized as follows:
Formation of Schiff Base: Anthracene-9-carbaldehyde reacts with ethane-1,2-diamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH~4~) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) can be used to introduce halogen atoms.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
科学的研究の応用
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying DNA interactions due to its planar structure.
Medicine: Investigated for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which N1,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine exerts its effects depends on its application:
Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms.
Photodynamic Therapy: Generates reactive oxygen species upon light activation, leading to cell damage and death.
OLEDs: Functions as an emitter material, where its electronic properties facilitate efficient light emission.
類似化合物との比較
Similar Compounds
N~1~,N~2~-Bis[(phenyl)methyl]ethane-1,2-diamine: Lacks the extended conjugation of anthracene, resulting in different electronic properties.
N~1~,N~2~-Bis[(naphthyl)methyl]ethane-1,2-diamine: Similar structure but with naphthalene instead of anthracene, leading to different photophysical properties.
Uniqueness
N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine is unique due to its extended conjugation and planar structure, which enhance its electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photodynamic therapy.
特性
CAS番号 |
209669-44-3 |
|---|---|
分子式 |
C32H28N2 |
分子量 |
440.6 g/mol |
IUPAC名 |
N,N'-bis(anthracen-9-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C32H28N2/c1-5-13-27-23(9-1)19-24-10-2-6-14-28(24)31(27)21-33-17-18-34-22-32-29-15-7-3-11-25(29)20-26-12-4-8-16-30(26)32/h1-16,19-20,33-34H,17-18,21-22H2 |
InChIキー |
KVHGBDVBRUBXPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCNCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


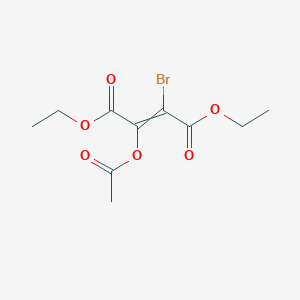
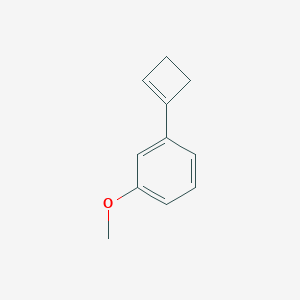
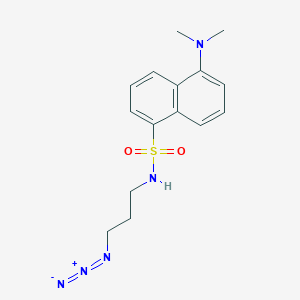
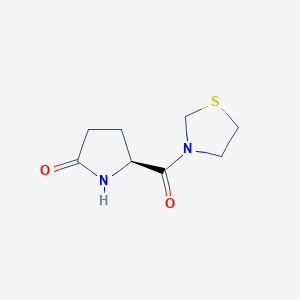
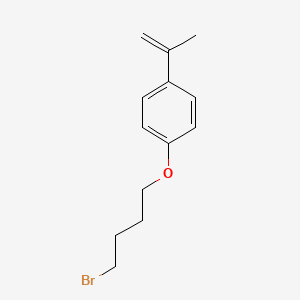
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
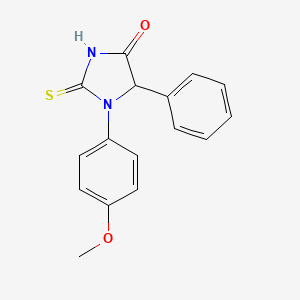
![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)
![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)
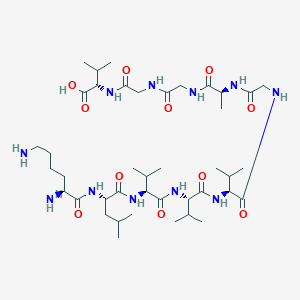
![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
